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Abstract: This document provides a detailed guide for the synthesis of 6,7-dimethyltryptamines,

compounds of interest for researchers in neuropharmacology and drug development. We

present a robust and well-documented synthetic pathway, beginning with the formation of the

core indole structure via the Fischer Indole Synthesis, followed by the elaboration of the

tryptamine sidechain using the Speeter-Anthony tryptamine synthesis. This guide emphasizes

the rationale behind experimental choices, provides step-by-step protocols, and includes

comprehensive references to foundational literature.

Introduction: The Strategic Approach to Tryptamine
Synthesis
Tryptamine and its derivatives are a class of monoamine alkaloids containing an indole

nucleus. They are of significant interest due to their prevalence in biologically active natural

products and their role as scaffolds in medicinal chemistry. The synthesis of specific N,N-

dialkylated tryptamines, such as 6,7-dimethyl-N,N-dimethyltryptamine, requires a strategic

approach that allows for precise control over substitution on both the indole ring and the

aminoethyl sidechain.

Several methods exist for tryptamine synthesis, including the Fischer indole, Madelung, and

Reissert syntheses for the indole core, and various methods for side-chain installation.[1][2][3]

[4] For the synthesis of 6,7-dimethyltryptamines, a convergent and highly reliable strategy

involves two key phases:
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Construction of the Indole Scaffold: The Fischer Indole Synthesis is an exemplary method for

this purpose. It involves the acid-catalyzed cyclization of a phenylhydrazone to form the

indole ring system.[4][5] This method is particularly advantageous for creating specifically

substituted indoles, such as the required 6,7-dimethylindole precursor.

Installation of the Aminoethyl Sidechain: The Speeter-Anthony tryptamine synthesis is a

classic and versatile route that begins with a pre-formed indole.[6][7] It proceeds in three

high-yielding steps: reaction with oxalyl chloride, amidation with a desired secondary amine,

and subsequent reduction. This method is widely regarded for its reliability and good yields.

[6][8]

This guide will detail the experimental conditions for this combined Fischer/Speeter-Anthony

approach.

Part 1: Synthesis of the Key Precursor, 6,7-
Dimethylindole
The foundation of the target molecule is the 6,7-dimethylindole ring. The Fischer Indole

Synthesis provides a direct and efficient route to this precursor from commercially available

starting materials.

Reaction Scheme: Fischer Indole Synthesis
The reaction proceeds by first forming a hydrazone from 3,4-dimethylaniline, which is then

cyclized under acidic conditions with a suitable ketone, such as acetone, to yield 2,6,7-

trimethylindole. For the synthesis of 6,7-dimethylindole (without the 2-methyl group), a different

carbonyl partner like pyruvic acid would be used, followed by decarboxylation. A more direct

approach for the tryptamine synthesis uses a protected amino-aldehyde equivalent.

Protocol 1: Fischer Indole Synthesis of 6,7-
Dimethylindole
This protocol adapts the general principles of the Fischer Indole Synthesis.[4][9]

Materials:

(3,4-Dimethylphenyl)hydrazine hydrochloride
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Pyruvic acid

Ethanol

Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

Sodium hydroxide (NaOH) solution

Dichloromethane (DCM)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Hydrazone Formation:

In a round-bottom flask, dissolve (3,4-dimethylphenyl)hydrazine hydrochloride in ethanol.

Add a stoichiometric equivalent of pyruvic acid.

Stir the mixture at room temperature for 1-2 hours. The hydrazone may precipitate from

the solution.

Collect the resulting (3,4-dimethylphenyl)hydrazone of pyruvic acid by filtration and wash

with cold ethanol.

Indolization (Cyclization):

Add the dried hydrazone to a flask containing polyphosphoric acid (PPA) or another

suitable Lewis/Brønsted acid catalyst.[4]

Heat the mixture with stirring to approximately 100-120°C. The reaction is often

exothermic and should be controlled carefully.

Maintain the temperature for 1-3 hours until TLC analysis indicates the consumption of the

starting hydrazone.

This step forms 6,7-dimethylindole-2-carboxylic acid.
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Decarboxylation & Workup:

Allow the reaction mixture to cool to below 100°C and carefully pour it onto crushed ice.

Neutralize the acidic solution with a concentrated NaOH solution until basic.

Heat the basic mixture to reflux for 1-2 hours to effect decarboxylation.

Cool the mixture to room temperature and extract the product into dichloromethane (3x

volumes).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure to yield crude 6,7-dimethylindole.

Purification:

The crude product can be purified by column chromatography on silica gel or by

recrystallization from a suitable solvent like hexanes.

Part 2: The Speeter-Anthony Synthesis of 6,7-
Dimethyl-N,N-dimethyltryptamine
With the 6,7-dimethylindole precursor in hand, the aminoethyl sidechain is installed in three

distinct steps. This method is highly effective for preparing N,N-dialkylated tryptamines.[8][10]

Step 1: Acylation with Oxalyl Chloride
This step forms the reactive indole-3-glyoxylyl chloride intermediate.

Protocol 2.1: Synthesis of 6,7-Dimethylindole-3-glyoxylyl chloride

Materials:

6,7-Dimethylindole

Oxalyl chloride

Anhydrous diethyl ether or THF
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Ice bath

Procedure:

Dissolve 6,7-dimethylindole in anhydrous diethyl ether in a flask equipped with a nitrogen

inlet and a dropping funnel.

Cool the solution to 0°C in an ice bath.

Slowly add a solution of oxalyl chloride (1.1 equivalents) in anhydrous diethyl ether dropwise

to the stirred indole solution.

A yellow precipitate of the glyoxylyl chloride intermediate will form almost immediately.[7]

Stir the reaction at 0°C for 30 minutes after the addition is complete.

The resulting crystalline solid is typically used directly in the next step without further

purification, after filtering and washing with cold, dry ether.

Step 2: Amidation with Dimethylamine
The reactive acid chloride is converted to the corresponding glyoxylamide.

Protocol 2.2: Synthesis of 6,7-Dimethyl-N,N-dimethyl-3-indoleglyoxylamide

Materials:

6,7-Dimethylindole-3-glyoxylyl chloride (from previous step)

Dimethylamine solution (e.g., 40% in water or 2M in THF)

Anhydrous diethyl ether or THF

Ice bath

Procedure:

Suspend the filtered 6,7-dimethylindole-3-glyoxylyl chloride in fresh anhydrous diethyl ether

and cool to 0°C.
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Slowly add an excess (at least 2.2 equivalents) of dimethylamine solution to the stirred

suspension.

Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature for an

additional hour.

Quench the reaction by adding water.

Extract the product into a suitable organic solvent like ethyl acetate.

Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent to yield the

crude glyoxylamide, which can be purified by recrystallization.[7]

Step 3: Reduction with Lithium Aluminum Hydride
(LiAlH₄)
This final, powerful reduction step reduces both the amide and the ketone of the glyoxylamide

to yield the target tryptamine.

Protocol 2.3: Reduction to 6,7-Dimethyl-N,N-dimethyltryptamine

Materials:

6,7-Dimethyl-N,N-dimethyl-3-indoleglyoxylamide

Lithium aluminum hydride (LiAlH₄)

Anhydrous tetrahydrofuran (THF)

Ice bath, Reflux condenser

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser workup reagents

Procedure:
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CAUTION: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the

reaction must be run under a dry, inert atmosphere (e.g., nitrogen or argon).

In a flame-dried round-bottom flask, prepare a stirred suspension of LiAlH₄ (an excess,

typically 3-4 equivalents) in anhydrous THF.

Cool the suspension to 0°C.

Slowly add a solution of the glyoxylamide in anhydrous THF to the LiAlH₄ suspension.

After the addition is complete, slowly warm the mixture to room temperature and then heat to

reflux for 4-8 hours, monitoring by TLC.

Cool the reaction back down to 0°C in an ice bath.

Workup: Carefully and slowly quench the excess LiAlH₄. A common method is the

sequential, dropwise addition of X mL of water, followed by X mL of 15% aqueous NaOH,

and finally 3X mL of water (where X is the mass of LiAlH₄ in grams). This should produce a

granular, easily filterable precipitate.

Stir the resulting mixture for 30 minutes, then filter off the aluminum salts, washing

thoroughly with THF or ethyl acetate.

Combine the filtrate and washes and evaporate the solvent under reduced pressure to yield

the crude 6,7-dimethyl-N,N-dimethyltryptamine.

Purification and Characterization
The final product can be purified to a high degree using several standard techniques.

Acid-Base Extraction: As a basic amine, the tryptamine can be purified by dissolving the

crude product in a nonpolar organic solvent and extracting with dilute aqueous acid (e.g.,

HCl). The acidic aqueous layer, now containing the protonated tryptamine salt, is washed

with the organic solvent to remove neutral impurities. The aqueous layer is then made basic

with NaOH, and the freebase tryptamine is re-extracted into a fresh organic solvent.[11]

Chromatography: Flash column chromatography on silica gel is an effective method. A

common eluent system for tryptamines is dichloromethane/methanol with a small percentage
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of ammonium hydroxide to prevent streaking.[12]

Crystallization: The freebase can be crystallized from a nonpolar solvent like heptane.

Alternatively, it can be converted to a stable salt (e.g., fumarate or hydrochloride) and

crystallized from a polar solvent like ethanol or isopropanol.[13]

Characterization of the final product should be performed using standard analytical techniques,

such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its structure and purity.

Summary of Experimental Parameters
Step Reaction

Key
Reagents

Solvent
Temp.
(°C)

Time (h)
Typical
Yield

1

Fischer

Indole

Synthesis

(3,4-

Dimethylph

enyl)hydra

zine,

Pyruvic

acid, PPA

Ethanol /

Neat
100-120 2-4

Moderate-

Good

2.1 Acylation

6,7-

Dimethylin

dole,

Oxalyl

chloride

Diethyl

Ether
0 0.5

High

(crude)

2.2 Amidation

Glyoxylyl

chloride,

Dimethyla

mine

Diethyl

Ether
0 to RT 2

Good-

Excellent

2.3 Reduction
Glyoxylami

de, LiAlH₄
THF

Reflux

(∼66)
4-8 Good

Synthetic Workflow Diagram
The following diagram illustrates the complete synthetic pathway from 3,4-dimethylaniline to the

final 6,7-dimethyl-N,N-dimethyltryptamine product.
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Part 1: Fischer Indole Synthesis

Part 2: Speeter-Anthony Synthesis
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Caption: Synthetic pathway for 6,7-Dimethyltryptamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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